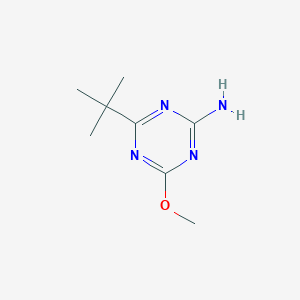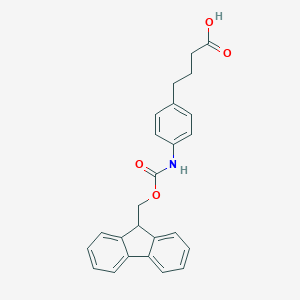
4-(4-((((9H-芴-9-基)甲氧基)羰基)氨基)苯基)丁酸
描述
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
荧光传感和识别
源自芴的化合物,包括与4-(4-((((9H-芴-9-基)甲氧基)羰基)氨基)苯基)丁酸相关的结构,已经合成并被用作荧光传感器。由于其高灵敏度和选择性,这些化合物对硝基化合物、金属阳离子和氨基酸的检测非常有效。例如,特定的芴衍生物已经展示出在生物分子中对三硝基苯酚(TNP)、Fe3+和L-精氨酸的异常检测能力,展示了它们在环境监测和生化分析中的潜力Yingying Han et al., 2020。
固相肽合成
问题化合物中的芴甲氧羰基(Fmoc)基团被广泛应用于固相肽合成。它提供了一种可靠的方法,在合成过程中保护氨基,从而使得肽的产量和纯度较高。这种应用在合成用于研究和治疗的肽时至关重要,突显了该化合物在药物化学中的重要性E. Ellmerer-Müller等,1998。
材料科学和纳米技术
芴变体的自组装性质,包括类似于4-(4-((((9H-芴-9-基)甲氧基)羰基)氨基)苯基)丁酸的化合物,已经被用于材料科学和纳米技术的应用。这些化合物可以在不同条件下形成受控的形态结构,为设计具有特定功能的新型材料提供了途径Kshtriya et al., 2021。
生物医学研究
在生物医学研究领域,包括问题化合物的衍生物在内的Fmoc保护氨基酸对于设计和开发水凝胶剂、生物材料和治疗药物至关重要。了解这些化合物的结构和超分子特征对于认识它们在生物医学应用中的重要性至关重要,从药物递送系统到组织工程J. Bojarska et al., 2020。
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .
属性
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)11-5-6-17-12-14-18(15-13-17)26-25(29)30-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23H,5-6,11,16H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPZRHXDZBKJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

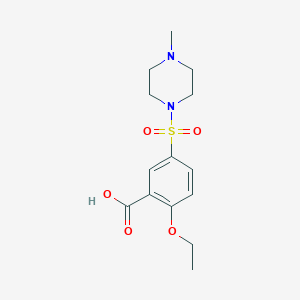
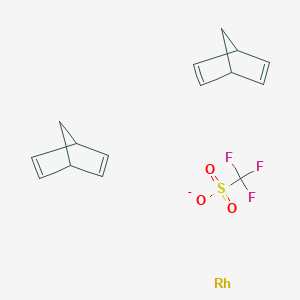

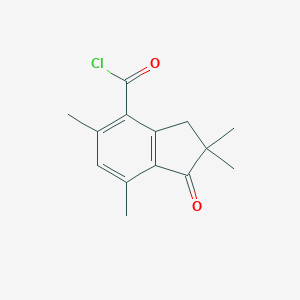

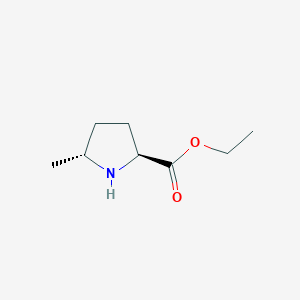

![Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B66401.png)
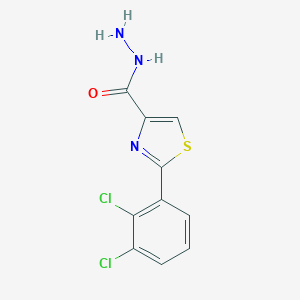

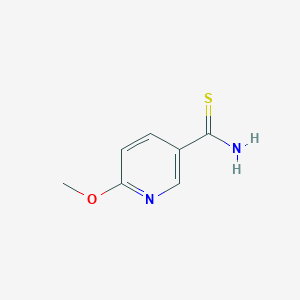
![N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide](/img/structure/B66413.png)
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B66415.png)
